molecular formula C27H27F3N2O5S B11448094 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11448094
M. Wt: 548.6 g/mol
InChI Key: YGUFHEPCNKPRQU-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This is achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Trifluoromethoxy Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethoxy phenyl group is introduced.

    Formation of the Carbamothioamide Group: This is typically achieved through the reaction of the isoquinoline derivative with thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and trifluoromethoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE
  • 6,7-DIMETHOXY-2-METHYL-3,4-DIHYDRO-1 (2H)-ISOQUINOLINONE

Uniqueness

Compared to similar compounds, 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to the presence of the trifluoromethoxy phenyl group and the carbamothioamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C27H27F3N2O5S

Molecular Weight

548.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C27H27F3N2O5S/c1-33-22-6-4-5-7-23(22)36-16-21-20-15-25(35-3)24(34-2)14-17(20)12-13-32(21)26(38)31-18-8-10-19(11-9-18)37-27(28,29)30/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,31,38)

InChI Key

YGUFHEPCNKPRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)OC(F)(F)F)OC)OC

Origin of Product

United States

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